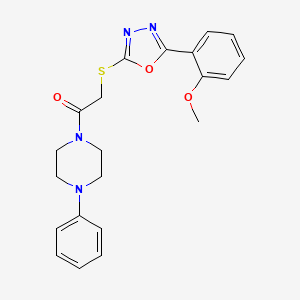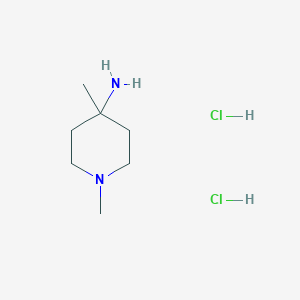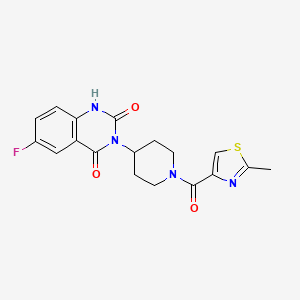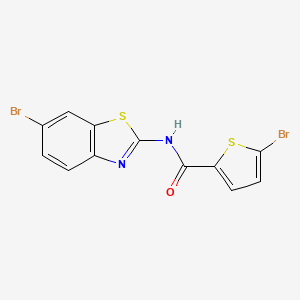![molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2](/img/structure/B2882282.png)
(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an intricate organic compound. Known for its significant bioactivity, it falls within the realm of heterocyclic compounds, which often exhibit potent pharmacological properties.
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antitumor compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death
Biochemical Pathways
Given its potential antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis
Result of Action
If it indeed exhibits antitumor activity, it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step processes:
Formation of the Pyrimidine Core:
The initial step often involves the construction of the pyrimidine core through a Biginelli reaction or other cyclization methods.
Conditions: Moderate temperatures (60-80°C) and acidic catalysts like HCl or sulfuric acid.
Morpholine Incorporation:
Introduction of the morpholino group is typically done via nucleophilic substitution.
Conditions: Organic solvents like DMF and temperatures around 100°C.
Final Coupling:
The final step involves coupling the dichlorophenyl group with the pyrimidine core using cross-coupling reactions such as Suzuki or Buchwald-Hartwig.
Conditions: Palladium catalysts, base (e.g., K2CO3), and solvents like THF or toluene.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale with optimization for yield, purity, and cost-efficiency. Methods may involve continuous flow reactors for better control over reaction conditions and improved scalability.
化学反应分析
Types of Reactions
Oxidation:
The compound may undergo oxidation at the morpholino ring, leading to N-oxide derivatives.
Reagents: Oxidizing agents like m-CPBA.
Reduction:
Reduction typically targets the carbonyl group within the compound.
Reagents: Reducing agents like LiAlH4 or NaBH4.
Substitution:
The dichlorophenyl group can participate in electrophilic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acidic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.
Substitution: Halogens, nitro compounds, often in the presence of Lewis acids.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has numerous applications:
Chemistry:
Acts as a ligand in coordination chemistry.
Intermediate for synthesizing more complex molecules.
Biology:
Functions as a biological probe to study cell signaling pathways.
Medicine:
Potential therapeutic agent in treating diseases like cancer and inflammation due to its bioactivity.
Industry:
Utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
Unique Aspects
(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone’s unique structure allows it to interact with multiple biological targets, making it versatile.
Similar Compounds
(2-Chlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Less potent due to one less chlorine atom.
(2,4-Dichlorophenyl)(2-piperidino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Similar structure but different pharmacological profile due to the piperidine ring instead of morpholine.
属性
IUPAC Name |
(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXQWMWHXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[butyl(methyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)


![1-[4-Phenyl-4-(3-pyrazol-1-ylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882216.png)


![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
